molecular formula C26H23ClN2O4S B2790836 (8Z)-8-{[4-(dimethylamino)phenyl]methylidene}-3-methyl-2-phenyl-8H-indeno[1,2-d][1,3]thiazol-3-ium perchlorate CAS No. 136196-23-1

(8Z)-8-{[4-(dimethylamino)phenyl]methylidene}-3-methyl-2-phenyl-8H-indeno[1,2-d][1,3]thiazol-3-ium perchlorate

Cat. No.: B2790836
CAS No.: 136196-23-1
M. Wt: 494.99
InChI Key: ZEXRBWWFMJQTLS-AHKBEGBGSA-M
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Description

(8Z)-8-{[4-(dimethylamino)phenyl]methylidene}-3-methyl-2-phenyl-8H-indeno[1,2-d][1,3]thiazol-3-ium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiazolium core, which is often associated with biological activity and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8Z)-8-{[4-(dimethylamino)phenyl]methylidene}-3-methyl-2-phenyl-8H-indeno[1,2-d][1,3]thiazol-3-ium perchlorate typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-methyl-2-phenylindeno[1,2-d]thiazolium salt under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

(8Z)-8-{[4-(dimethylamino)phenyl]methylidene}-3-methyl-2-phenyl-8H-indeno[1,2-d][1,3]thiazol-3-ium perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce thiazolidines or other reduced forms .

Scientific Research Applications

Chemistry

In chemistry, (8Z)-8-{[4-(dimethylamino)phenyl]methylidene}-3-methyl-2-phenyl-8H-indeno[1,2-d][1,3]thiazol-3-ium perchlorate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

It can be used as a probe to study enzyme activities or as a fluorescent marker in imaging studies .

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its interactions with biological targets suggest it could be developed into drugs for treating specific diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in optoelectronics and energy storage .

Mechanism of Action

The mechanism of action of (8Z)-8-{[4-(dimethylamino)phenyl]methylidene}-3-methyl-2-phenyl-8H-indeno[1,2-d][1,3]thiazol-3-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction is often mediated by the thiazolium core, which can form covalent or non-covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (8Z)-8-{[4-(dimethylamino)phenyl]methylidene}-3-methyl-2-phenyl-8H-indeno[1,2-d][1,3]thiazol-3-ium perchlorate lies in its indeno-thiazolium structure, which imparts distinct electronic and steric properties. These characteristics make it particularly suitable for applications in advanced materials and biological research .

Properties

IUPAC Name

N,N-dimethyl-4-[(Z)-(1-methyl-2-phenylindeno[1,2-d][1,3]thiazol-1-ium-4-ylidene)methyl]aniline;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N2S.ClHO4/c1-27(2)20-15-13-18(14-16-20)17-23-21-11-7-8-12-22(21)24-25(23)29-26(28(24)3)19-9-5-4-6-10-19;2-1(3,4)5/h4-17H,1-3H3;(H,2,3,4,5)/q+1;/p-1/b23-17-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXRBWWFMJQTLS-AHKBEGBGSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(SC2=C1C3=CC=CC=C3C2=CC4=CC=C(C=C4)N(C)C)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=C(SC\2=C1C3=CC=CC=C3/C2=C/C4=CC=C(C=C4)N(C)C)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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